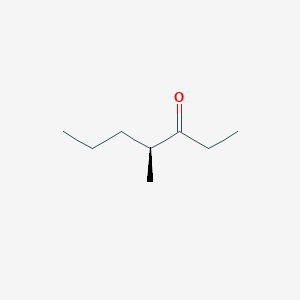

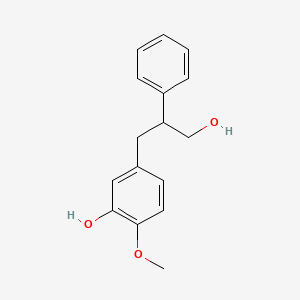

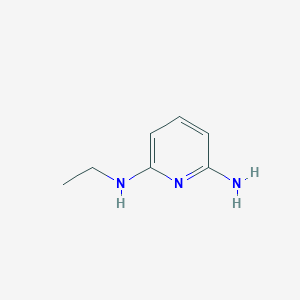

![molecular formula C8H4F3NOS B3269721 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 51550-10-8](/img/structure/B3269721.png)

5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

説明

“5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a compound bearing a benzothiazole moiety . It is a part of a novel class of potent anti-tyrosinase compounds with antioxidant activity . The compound has been synthesized and evaluated for mushroom tyrosinase inhibitory activity .

Synthesis Analysis

The synthesis of compounds bearing a benzothiazole moiety, such as “this compound”, has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is analogous to other compounds with a 5-membered ring fused to benzene, such as indoles, benzimidazoles, benzofurans, and benzothiophenes .

Chemical Reactions Analysis

The compound “this compound” has been evaluated for its tyrosinase inhibitory activity. The compound exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and other related properties .

科学的研究の応用

Synthesis and Characterization

- The compound has been used in the synthesis of various derivatives through reactions such as 1,3-dipolar cycloaddition, showing promising antimicrobial activities against a range of bacteria and fungi. These derivatives have been characterized by techniques like IR, NMR, MS, and elemental analyses (Rezki, 2016).

- It has also been involved in the synthesis of novel thiazole compounds containing ether structures, which displayed significant fungicidal activities (Qiu Li-ga, 2015).

Drug Discovery and Antitumor Activity

- 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one derivatives are valuable as building blocks in drug discovery. Their ability to be substituted at various positions makes them versatile for developing new drugs (Durcik et al., 2020).

- Some derivatives have shown antitumor activities, suggesting their potential in cancer treatment research (叶姣 et al., 2015).

Photophysical and Electrochemical Properties

- Thiazole-containing aromatic heterocyclic fluorescent compounds with this molecule have been studied for their adjustable electronic properties, high luminescence quantum yields, and excellent thermal stability, indicating their utility in photophysical applications (T. Tao et al., 2013).

Chemical Reactions and Properties

- The molecule has been involved in unique chemical reactions, like the formation of a thiazole dianion, which reacts with various electrophiles. Such reactions broaden the understanding of aromatic and heteroaromatic system behaviors (M. S. South & Karey Alan Van Sant, 1991).

- It also plays a role in the labilization of a 4-(trifluoromethyl)thiazole, contributing to the development of synthetic methods in organic chemistry (S. SouthMichael, 1991).

Other Applications

- It has been used in the divergent synthesis of 1,2-Benzo[ e]thiazine and Benzo[ d]thiazole analogues, showcasing new properties of the Adachi reagent. Such studies aid in expanding the understanding and application of organofluorine chemistry (Anne‐Laure Barthelemy et al., 2019).

- The compound is also a key player in the synthesis of oxazoles and thiazoles, providing efficient and convenient methods for creating such structures, crucial in medicinal and synthetic chemistry (R. Masuda et al., 1994).

作用機序

Target of Action

The primary target of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis . By inhibiting tyrosinase, this compound reduces melanin production .

Result of Action

The primary result of the action of this compound is the inhibition of melanin production . In B16F10 murine melanoma cells, the compound dose-dependently and significantly inhibited melanin production intracellularly . Furthermore, the inhibition of melanin production was found to be partially due to the inhibition of tyrosinase glycosylation and the suppression of melanogenesis-associated genes .

特性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCXVFULKHJLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

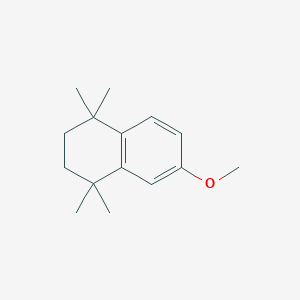

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3269665.png)

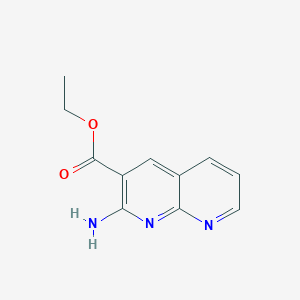

![3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3269707.png)

![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)